Cas no 21384-01-0 (2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine)

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
- 2-Methyl-1-[(4-nitrophenyl)sulfonyl]aziridine
- (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
- (S)-2-methyl-1-(4-nitrophenylsulfonyl)aziridine
- SCHEMBL14738050
- (R)-2-Methyl-1-(4-nitro-benzenesulfonyl)-aziridine
- AKOS015842213
- AKOS016000933
- DB-330448
- 2-methyl-N-(4-nitrophenylsulfonyl)aziridine
- (R)-2-Methyl-1-(4-nitrobenzenesulfonyl)-aziridine
- IPKIIZQGCWXJFM-OMNKOJBGSA-N
- SCHEMBL7122701
- A874097
- 2-methyl-1-(4-nitrobenzenesulfonyl)aziridine
- 21384-01-0
- DB-001749
- 374783-78-5
- (2R)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine
-
- Inchi: InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3
- InChI Key: IPKIIZQGCWXJFM-UHFFFAOYSA-N
- SMILES: CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.0362
- Monoisotopic Mass: 242.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 91.4Ų
Experimental Properties
- PSA: 80.29
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200571-10g |
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 10g |
$617 | 2021-06-09 | |
Alichem | A019115123-100g |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 100g |
$3450.50 | 2023-09-02 | |
Alichem | A019115123-25g |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 25g |
$1608.00 | 2023-09-02 | |
Chemenu | CM200571-5g |
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 5g |
$396 | 2023-03-06 | |
Crysdot LLC | CD12096264-5g |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95+% | 5g |
$419 | 2024-07-24 | |
Crysdot LLC | CD12096264-10g |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95+% | 10g |
$653 | 2024-07-24 | |
Chemenu | CM200571-25g |
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 25g |
$1061 | 2023-03-06 | |
Alichem | A019115123-10g |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 10g |
$919.24 | 2023-09-02 | |
Chemenu | CM200571-5g |
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 5g |
$396 | 2021-06-09 | |
Chemenu | CM200571-100g |
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine |
21384-01-0 | 95% | 100g |
$2216 | 2023-03-06 |
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Related Literature
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
5. Book reviews
Additional information on 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS No. 21384-01-0)
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine, also known by its CAS registry number CAS No. 21384-01-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of aziridines, which are three-membered nitrogen-containing rings, and it features a sulfonyl group attached to a nitro-substituted phenyl ring. The presence of these functional groups imparts unique chemical properties, making it a valuable molecule for various applications.
The synthesis of 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves multi-step reactions, often starting with the preparation of the sulfonyl chloride intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored alternative routes using microwave-assisted synthesis, which has shown promise in accelerating reaction times while maintaining product purity.
In terms of applications, this compound has been extensively studied for its potential in drug development. The aziridine ring is known for its ability to act as a bioisostere of other nitrogen-containing heterocycles, such as piperazines or morpholines, which are commonly found in pharmaceutical agents. Studies have demonstrated that 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine exhibits moderate to high activity against certain enzymes and receptors, making it a candidate for further optimization in therapeutic areas such as oncology and neurodegenerative diseases.
The structural versatility of this compound allows for extensive modification to enhance its pharmacokinetic properties. For instance, researchers have investigated the impact of substituent variations on the molecule's solubility, permeability, and metabolic stability. These studies have revealed that the sulfonyl group plays a crucial role in modulating the compound's lipophilicity, which is essential for achieving optimal drug delivery.
In addition to its pharmacological applications, 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine has been utilized as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block in organic synthesis. Recent research has focused on its use in click chemistry reactions, where it serves as a precursor for constructing bioactive compounds with intricate architectures.
The environmental impact of this compound has also been a topic of interest. Studies have shown that under certain conditions, it undergoes rapid degradation, reducing its persistence in aquatic environments. This characteristic is particularly important for ensuring the sustainability of chemical processes and minimizing ecological risks.
In conclusion, 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS No. 21384-01-0) stands out as a versatile and promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future research and development efforts.
21384-01-0 (2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine) Related Products
- 1248907-37-0(1-Benzyl-3-(3-methylphenyl)piperazine)
- 1805083-84-4(5-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1601967-61-6(Ethanone, 1-(4-methyl-3-pyrrolidinyl)-)
- 2229554-79-2(tert-butyl N-{5-1-(2-aminoethyl)cyclobutyl-2-methylphenyl}carbamate)
- 921838-00-8(N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(trifluoromethyl)benzamide)
- 952990-72-6(4-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-fluorophenyl)butanamide)
- 886362-10-3(Carbamic acid,N-(3-acetyl-2-hydroxy-5-methylphenyl)-, 1,1-dimethylethyl ester)
- 848070-26-8(1-Tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate)
- 18708-86-6(Phosphoric acid,(1E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl ester)
- 1129291-47-9(m-Cresol Sulfate Potassium Salt)




